REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][C:4]([CH3:10])([C:7](=[O:9])[CH3:8])[CH2:5][OH:6].S(OC)(O[CH3:15])(=O)=O>O>[CH3:3][C:4]([CH3:10])([C:7](=[O:9])[CH3:8])[CH2:5][O:6][CH3:15] |f:0.1|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
174 g
|
Type
|
reactant
|
Smiles
|
CC(CO)(C(C)=O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was subsequently stirred at 40° C. for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for the preparation
|
Type
|
CUSTOM
|
Details
|
at 40° C.
|
Type
|
TEMPERATURE
|
Details
|
(exothermic, slight cooling)
|
Type
|
ADDITION
|
Details
|
After the addition
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(COC)(C(C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |